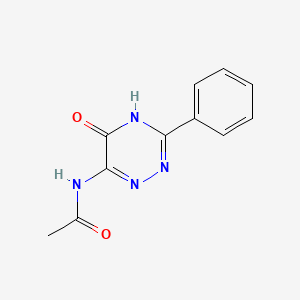

N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide

Description

N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazinone core substituted with a phenyl group at position 3 and an acetamide moiety at position 6. The 2,5-dihydro-1,2,4-triazin-5-one scaffold confers partial aromaticity and reactivity, while the phenyl and acetamide substituents modulate electronic and steric properties. This compound is synthesized via acylation reactions, as demonstrated in the reaction of 3-phenyl-1,2,4-triazin-5(2H)-one with acetic anhydride or trifluoroacetic anhydride under reflux conditions, followed by purification through recrystallization .

Properties

CAS No. |

89730-65-4 |

|---|---|

Molecular Formula |

C11H10N4O2 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

N-(5-oxo-3-phenyl-4H-1,2,4-triazin-6-yl)acetamide |

InChI |

InChI=1S/C11H10N4O2/c1-7(16)12-10-11(17)13-9(14-15-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15,16)(H,13,14,17) |

InChI Key |

XRLHVSQINKKZIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NN=C(NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the intermediate, which is then cyclized with acetic anhydride to yield the target compound. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro or fully reduced triazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetic acid, while substitution reactions can produce a variety of functionalized triazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of triazine compounds, including N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and viability .

- Anticancer Potential : There is ongoing research into the anticancer properties of triazine derivatives. Preliminary studies suggest that N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

- Analgesic and Anti-inflammatory Effects : Some studies have reported that compounds similar to N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide exhibit analgesic and anti-inflammatory effects in animal models. This suggests potential therapeutic uses in pain management and inflammatory diseases .

Agricultural Science Applications

- Herbicide Development : The unique structure of N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide makes it a candidate for herbicide development. Research has shown that modifications to the triazine core can lead to compounds with selective herbicidal activity against certain weed species while being less harmful to crops .

- Pesticidal Properties : Similar triazine derivatives have demonstrated insecticidal properties against agricultural pests. The effectiveness of these compounds can be attributed to their ability to disrupt key biological processes in target organisms .

Materials Science Applications

- Polymer Chemistry : The incorporation of triazine derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide can serve as a functional monomer in the synthesis of novel polymers with improved characteristics for industrial applications .

- Nanomaterials : Research into nanocomposites involving triazine compounds suggests potential applications in electronics and photonics due to their electronic properties. These materials could be used in sensors or as components in photovoltaic devices .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations

- Electron-withdrawing groups like trifluoroacetamido () increase electrophilicity at the triazine core, influencing reactivity.

- Hydrogen Bonding : The acetamide group in the target compound participates in hydrogen bonding, similar to the hydroxyethyl group in , but with reduced polarity compared to hydroxyl-containing analogs.

Key Observations

- Crown ether derivatives (e.g., ) require multi-step synthesis with specialized purification (e.g., flash chromatography ), whereas the target compound is synthesized via straightforward acylation.

- Fluorinated analogs () necessitate harsh reagents (trifluoroacetic anhydride), complicating handling and safety.

Physicochemical Properties

Table 3: Physical and Analytical Data

Key Observations

- The high melting point of compound 21 () suggests strong intermolecular interactions (e.g., hydrogen bonding via crown ether oxygen atoms).

- The target compound’s solubility profile is inferred to align with acetamide-containing analogs, favoring polar solvents.

Supramolecular and Pharmacological Implications

- Hydrogen Bonding : The acetamide group in the target compound forms N–H···O and C=O···H bonds, similar to patterns observed in . However, crown ether derivatives () exhibit additional host-guest interactions with alkali metal ions.

- Biological Relevance : Fluorinated derivatives () may show enhanced metabolic stability compared to the target compound, while hydroxylated analogs () improve aqueous solubility for drug delivery applications.

Biological Activity

N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide is a compound belonging to the class of 1,2,4-triazine derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide, supported by data tables and relevant research findings.

The molecular formula for N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide is , with a molar mass of 337.29 g/mol. It exists as a crystalline solid and exhibits stability under standard conditions .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These results suggest that the compound may interfere with cellular proliferation pathways critical for tumor growth.

The mechanism by which N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of key survival pathways in cancer cells. The compound has shown to activate caspase pathways and increase reactive oxygen species (ROS) levels within cells .

Study on Anticancer Efficacy

A collaborative study investigated the effects of various triazine derivatives on cancer cell lines. N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide was included in this study due to its promising preliminary results. The study concluded that the compound exhibited a strong correlation in anticancer activity with other known triazine derivatives .

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the therapeutic potential of this compound. In these models, treatment with N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide resulted in significant tumor reduction compared to control groups. The observed effects were attributed to enhanced apoptosis and reduced angiogenesis in tumor tissues .

Antimicrobial Properties

Besides its anticancer activity, N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide has been evaluated for antimicrobial activity against various pathogens. Preliminary data indicate that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pyogenes | 64 µg/mL |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-Oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)acetamide, and what critical reaction conditions affect yield and purity?

- Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, hydrazine derivatives react with active electrophiles like thiourea or chloroacetyl chloride under reflux in polar solvents (e.g., ethanol or THF). Key conditions include:

- Reagent stoichiometry : Equimolar ratios of precursors (e.g., 3-hydrazino-triazinone and N-phenylthiourea) to avoid side products .

- Reaction time : 4–6 hours under reflux to ensure completion (monitored via TLC) .

- Purification : Recrystallization from solvents like dioxane or pet-ether improves purity .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Methodological Answer: Multi-step characterization is employed:

- FT-IR : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C=N at ~1590 cm⁻¹, and C=S at ~1195 cm⁻¹) .

- NMR : and NMR resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm). - HMBC can confirm tautomeric forms .

- Elemental analysis : Validates molecular formula (e.g., C, H, N, S percentages) .

Q. What are the key considerations in optimizing reaction workup and purification?

- Methodological Answer:

- Solvent selection : High-polarity solvents (e.g., THF) enhance intermediate solubility, while non-polar solvents (pet-ether) aid crystallization .

- Filtration : Rapid cooling post-reaction precipitates solids, reducing impurity carryover .

- Recrystallization : Sequential use of dioxane and ethanol yields >95% purity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during acylation of 1,2,4-triazine derivatives?

- Methodological Answer: Regioselectivity is controlled via intramolecular hydrogen bonding . For example, the N-2 position is favored when acylation stabilizes a six-membered chelate ring (e.g., via NH···O=C interactions). This was demonstrated in N-acylations of 6-amino-triazinones, where steric hindrance at N-4 directs reactivity to N-2 .

Q. How do solvent polarity and reaction media influence nucleophilic behavior of intermediates?

- Methodological Answer: Polar solvents (e.g., ethanol) stabilize charged intermediates, favoring nucleophilic attack at electrophilic carbons. In contrast, non-polar media (e.g., toluene) promote alternative pathways, such as cyclization via thiourea-derived intermediates. For example, N-phenylthiourea reacts with hydrazino-triazinones in ethanol to form thioamide adducts, while THF facilitates cyclization to triazolidinones .

Q. What computational or crystallographic methods resolve structural ambiguities in triazine-based compounds?

- Methodological Answer:

- X-ray crystallography : SHELXL refines crystal structures using high-resolution data, resolving tautomerism (e.g., keto-enol forms). Hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) validate intramolecular interactions .

- DFT calculations : Predict regioselectivity by comparing transition-state energies for competing acylation pathways .

Q. How does the compound’s antibacterial activity compare against Gram-positive and Gram-negative bacteria?

- Methodological Answer: Bioactivity assays use broth microdilution (CLSI guidelines):

- Gram-positive : MIC values (e.g., 8–16 µg/mL against Bacillus subtilis) are lower than for Gram-negative strains due to enhanced membrane penetration .

- Controls : Tetracycline (1–2 µg/mL) serves as a reference. Activity correlates with electron-withdrawing substituents (e.g., nitro groups) enhancing target binding .

Q. How are data contradictions resolved when spectral data suggest tautomeric forms?

- Methodological Answer: Contradictory NMR/IR data are addressed via:

- Variable-temperature NMR : Identifies dynamic tautomerism (e.g., imine-enamine equilibria) by observing peak splitting at low temperatures .

- Isotopic labeling : -labeling tracks nitrogen migration in hydrazino intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.